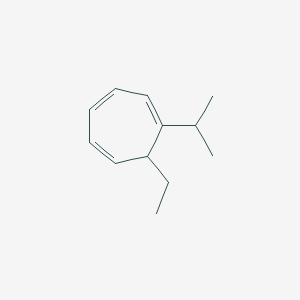![molecular formula C16H24N2 B14570716 (E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine CAS No. 61342-26-5](/img/structure/B14570716.png)
(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine typically involves the reaction of a piperidine derivative with a suitable aldehyde or ketone under specific conditions. One common method is the condensation reaction between piperidine and an aromatic aldehyde, followed by the addition of a butyl group to the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar structure but lacking the butyl and aromatic groups.
Piperazine: Another heterocyclic amine with a similar ring structure but different functional groups.
Pyridine: A heterocyclic aromatic compound with a nitrogen atom in the ring.
Uniqueness
(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61342-26-5 |
|---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
N-butyl-1-(2-piperidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C16H24N2/c1-2-3-11-17-14-15-9-5-6-10-16(15)18-12-7-4-8-13-18/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3 |
InChI Key |
MCUUBHHTDKFMOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CC=CC=C1N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hexylsulfanyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14570634.png)

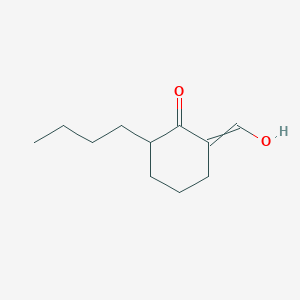
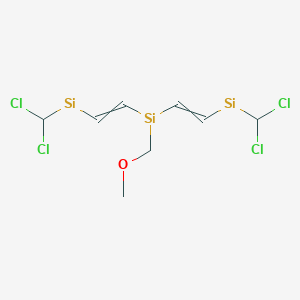


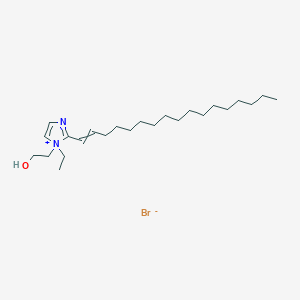
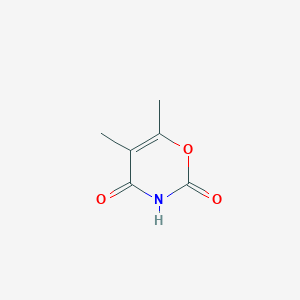
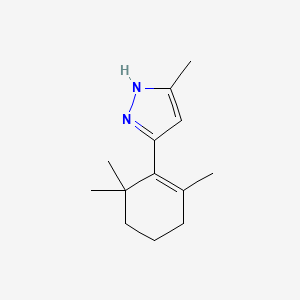
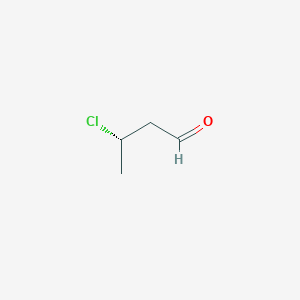
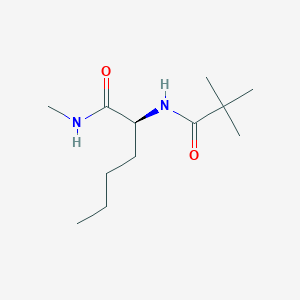
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
![4-Propoxyphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14570721.png)
